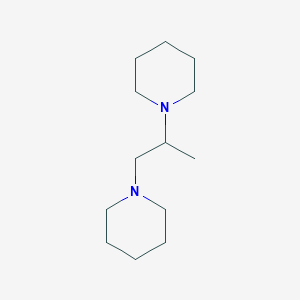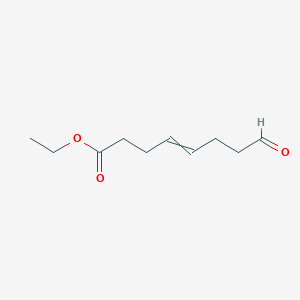
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- involves several steps. One common method is the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The subsequent methylation of the amine group and other positions on the carbazole ring can be achieved using methylating agents such as methyl iodide in the presence of a base . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Major products formed from these reactions include carbazolones, benzazonine-diones, and other functionalized carbazole derivatives.
Scientific Research Applications
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- involves its interaction with various molecular targets and pathways. For example, it may inhibit cancer cell proliferation by interfering with specific signaling pathways and molecular targets such as YAP1/TAZ . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- can be compared with other similar compounds, such as:
1H-Carbazole, 2,3,4,9-tetrahydro-: Lacks the methyl substitutions, leading to different chemical and biological properties.
1H-Carbazol-1-one, 2,3,4,9-tetrahydro-: Contains a carbonyl group at the 1-position, which significantly alters its reactivity and applications.
Properties
CAS No. |
60261-99-6 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N,6,9-trimethyl-1,2,3,4-tetrahydrocarbazol-1-amine |
InChI |
InChI=1S/C15H20N2/c1-10-7-8-14-12(9-10)11-5-4-6-13(16-2)15(11)17(14)3/h7-9,13,16H,4-6H2,1-3H3 |
InChI Key |
FUGJODIWHZYPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)

![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)




![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)


![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)


